molecular formula C19H27NO4 B14209740 N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide CAS No. 823797-50-8

N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide

Katalognummer: B14209740
CAS-Nummer: 823797-50-8
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: QYWMONLWAPZDRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide is a complex organic compound with a unique structure that includes a dimethoxyphenyl group and an oxocyclohexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethoxybenzyl chloride with a suitable amine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the oxocyclohexyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Wirkmechanismus

The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other amides and derivatives with similar structural features, such as:

  • N-(2,4-Dimethylphenyl)formamide
  • N-(2,4-Dimethoxyphenyl)methylamine
  • N-(2,4-Dimethoxyphenyl)acetamide

Uniqueness

N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

823797-50-8

Molekularformel

C19H27NO4

Molekulargewicht

333.4 g/mol

IUPAC-Name

N-[(2,4-dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide

InChI

InChI=1S/C19H27NO4/c1-23-16-11-10-15(18(12-16)24-2)13-20-19(22)9-5-7-14-6-3-4-8-17(14)21/h10-12,14H,3-9,13H2,1-2H3,(H,20,22)

InChI-Schlüssel

QYWMONLWAPZDRB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CNC(=O)CCCC2CCCCC2=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.